4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone
Description
Properties
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-10-3-1-9(2-4-10)13(17)18-15-11-5-7-12(16)8-6-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLFXPAFAAQKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone typically involves the reaction of 4-bromobenzoyl chloride with cyclohexa-2,5-dienone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone serves as a versatile building block for creating more complex organic molecules. Its unique structure allows for various functional modifications through oxidation, reduction, and substitution reactions. For instance:
- Oxidation can yield quinone derivatives.
- Reduction may produce hydroxy derivatives.
- Substitution reactions can replace the bromine atom with other functional groups.
Biology
Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown that related compounds with similar structures demonstrate significant efficacy against various microbial strains and cancer cell lines .
Case Study: Anticancer Activity
A study evaluated a series of compounds derived from 4-bromophenyl derivatives against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The results indicated promising anticancer activity correlating with structural modifications akin to those found in this compound .
Medicine
The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it may play a role in drug development processes aimed at treating resistant strains of pathogens and various cancers. The mechanism of action involves redox interactions leading to the formation of reactive intermediates that can inhibit enzyme activity and disrupt cellular processes .
Data Table: Summary of Reactions
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Quinone derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Hydroxy derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Various substituted derivatives | Sodium methoxide, potassium tert-butoxide |
Mechanism of Action
The mechanism of action of 4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and chemical properties of cyclohexa-2,5-dienone derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:
Key Observations :
- Biological Interactions: Halogens (Br, Cl) improve binding to biological targets via halogen bonding, whereas methoxy or dimethylamino groups may favor solubility or hydrogen bonding .
Key Observations :
- The bromobenzoyloxy group may enhance cytotoxicity compared to non-halogenated analogues, as seen in polyspirocyclohexa-2,5-dienones .
- Methoxy and thioimino substituents favor antifungal and antioxidant activities, respectively, highlighting substituent-driven functional specialization .
Physicochemical Properties
Notes:
Biological Activity
4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The compound features a cyclohexadienone core substituted with a bromobenzoyl group and an imino functional group. Its structure can be represented as follows:
This structure suggests potential reactivity that could lead to various biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways and inhibition of the NF-kB signaling pathway, which is crucial for cancer cell survival .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Inhibition of NF-kB signaling |
| A549 (Lung Cancer) | 25 | Induction of oxidative stress |
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against several bacterial strains. Studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 64 µg/mL | Interference with metabolic pathways |
Case Study 1: Breast Cancer Treatment
A clinical study investigated the effects of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. The results indicated enhanced efficacy when combined with doxorubicin, leading to significant tumor reduction in a subset of patients .
Case Study 2: Antimicrobial Resistance
Another study focused on the compound's potential to combat antibiotic-resistant strains of bacteria. The findings revealed that it could restore sensitivity in resistant strains when used in conjunction with traditional antibiotics, highlighting its role as a potential adjuvant in antimicrobial therapy .
Q & A
Q. How can the antioxidant activity of this compound be assessed using DPPH radical scavenging assays?
-
Answer : Prepare a 0.1 mM DPPH solution in ethanol. Incubate the compound (0.01–0.1 mM) with DPPH at 25°C for 20–30 minutes. Measure optical density at 517 nm and calculate radical scavenging efficiency as: \text{% Inhibition} = \left(1 - \frac{\text{OD}_{\text{sample}}}{\text{OD}_{\text{control}}}\right) \times 100
Ensure controls include blank (solvent only) and reference antioxidants (e.g., ascorbic acid). Triplicate measurements are essential due to DPPH’s light sensitivity .
Q. What synthetic routes are commonly used to prepare brominated cyclohexa-2,5-dienone derivatives?
- Answer : A two-step approach is typical:
- Imine Formation : React 4-bromobenzoyl chloride with hydroxylamine to generate the oxime intermediate.
- Cyclization : Use acetic anhydride or H₂SO₄ as a catalyst to form the dienone core. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1). Purify via column chromatography (Rf \sim0.4) .
Advanced Research Questions
Q. How does the dienone-phenol rearrangement mechanism influence the stability of this compound under acidic conditions?
- Answer : The rearrangement involves protonation at the carbonyl oxygen, forming a cationic intermediate (Cation A). The 4-bromobenzoyloxy group may act as a migrating substituent, shifting to the C3 position to yield a phenolic product (Fig. 2 in ). Computational studies (e.g., DFT at B3LYP/6-31G*) can map transition states and predict migration barriers. Experimentally, monitor via ¹H NMR in D₂O/HCl: look for aromatic proton shifts and loss of carbonyl signals .
Q. How can contradictory FTIR data for similar dienone derivatives be reconciled in structure-activity studies?
- Answer : Spectral discrepancies often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., Br) increase C=O stretching frequencies by \sim5–10 cm⁻¹ compared to unsubstituted analogs . Use high-level computational vibrational analysis (e.g., Gaussian 16 with anharmonic corrections) to correlate experimental peaks with predicted modes. Cross-validate with X-ray crystallography for unambiguous assignments .
Q. What strategies optimize the synthesis of imino-dienone derivatives for cross-coupling reactions?
- Answer : Incorporate palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide partners in Suzuki-Miyaura couplings. Pre-functionalize the dienone with a boronate ester at the C4 position. Key considerations:
Q. How do steric and electronic effects of the 4-bromobenzoyloxy group impact radical scavenging efficiency?
- Answer : The bromine atom’s electronegativity enhances the oxime group’s ability to donate hydrogen atoms, improving DPPH scavenging. Compare with chloro or methyl analogs via Hammett plots (σ⁺ values). Steric hindrance from the benzoyloxy group may reduce accessibility to radicals; assess via kinetic studies (pseudo-first-order rate constants) .
Methodological Notes
- Spectral Data : Always reference internal standards (e.g., polystyrene for FTIR, TMS for NMR) .
- Computational Tools : Use Gaussian, ORCA, or Q-Chem for mechanistic insights; VMD for visualizing transition states .
- Safety : Handle brominated intermediates in fume hoods; use PPE for DPPH (mutagenic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
